molecular formula C21H33N3O5S B11126979 1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide

1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide

Cat. No.: B11126979
M. Wt: 439.6 g/mol
InChI Key: FKQCWLZBGNSHQU-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a methylbenzenesulfonyl group, a morpholine ring, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-methoxy-3-methylbenzenesulfonyl chloride, which is then reacted with piperidine-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. Additionally, the morpholine ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide can be compared with similar compounds, such as:

Properties

Molecular Formula

C21H33N3O5S

Molecular Weight

439.6 g/mol

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H33N3O5S/c1-17-15-19(6-7-20(17)28-2)30(26,27)24-10-3-5-18(16-24)21(25)22-8-4-9-23-11-13-29-14-12-23/h6-7,15,18H,3-5,8-14,16H2,1-2H3,(H,22,25)

InChI Key

FKQCWLZBGNSHQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCCN3CCOCC3)OC

Origin of Product

United States

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